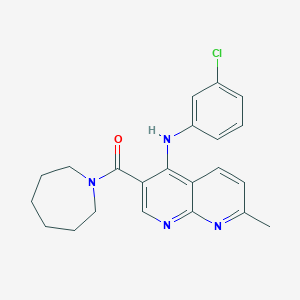

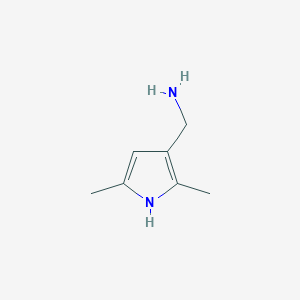

3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine, also known as ACN-1, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of naphthyridine derivatives and has shown potential for various applications in the field of medicinal chemistry.

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships

The compound 3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine, owing to its complex structure, can be closely related to the synthesis and study of similar compounds for selective inhibition of protein tyrosine kinases. For instance, derivatives of 1,6-naphthyridin-2(1H)-ones have been synthesized and evaluated for their inhibitory activity against c-Src, FGF-1 receptor, and PDGF-β receptor enzymes. This suggests potential applications in designing inhibitors with selectivity towards specific tyrosine kinases, which are critical in cancer research and therapy (Thompson et al., 2000).

Chromatographic Enantioseparation

Research on chromatographic enantioseparation techniques using cellulose phenylcarbamate derivatives highlights the utility of complex molecules in separating enantiomers. This method's successful application to various compounds indicates the potential for 3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine and similar substances in analytical chemistry, particularly in resolving racemic mixtures into their component enantiomers (Yashima, Yamamoto, & Okamoto, 1996).

Ionic Liquids

The synthesis of azepanium ionic liquids from azepane demonstrates the application of nitrogen-containing heterocycles in creating novel ionic liquids. These substances offer significant potential for green chemistry, given their low volatility and ability to dissolve a wide range of materials. The versatility and environmentally friendly profile of such ionic liquids make them suitable for various applications, from solvents in chemical reactions to electrolytes in electrochemical devices (Belhocine et al., 2011).

Fluorescent Materials

The development of fluorescent materials through the synthesis of new derivatives of 4-amino-7-nitrobenzofurazan explores the potential for creating highly fluorescent compounds. Such materials are crucial in bioimaging, sensors, and electronic displays. The study of these derivatives can provide insights into the design and synthesis of compounds with enhanced fluorescence and photostability for technological and biomedical applications (Bem et al., 2007).

Propriétés

IUPAC Name |

azepan-1-yl-[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O/c1-15-9-10-18-20(26-17-8-6-7-16(23)13-17)19(14-24-21(18)25-15)22(28)27-11-4-2-3-5-12-27/h6-10,13-14H,2-5,11-12H2,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYDVCFAEJHUGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Cl)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3006379.png)

![8-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B3006380.png)

![2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3006382.png)

![5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3006384.png)

![methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3006388.png)

![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)

![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)

![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)